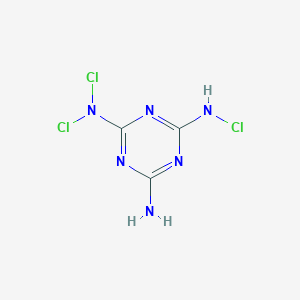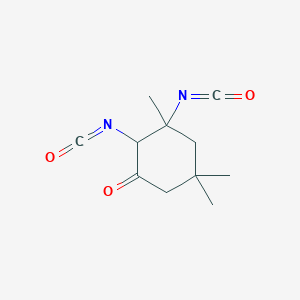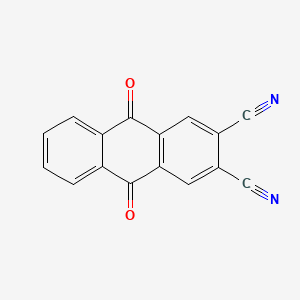
9,10-Dioxo-9,10-dihydro-anthracene-2,3-dinitrile
Overview
Description
9,10-Dioxo-9,10-dihydro-anthracene-2,3-dinitrile is a chemical compound belonging to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons (PAHs) consisting of three fused benzene rings in a linear arrangement. This particular compound is characterized by the presence of two keto groups (dioxo) and two nitrile groups (dinitrile) on the anthracene core.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with anthracene or its derivatives.
Oxidation: The anthracene core is subjected to controlled oxidation to introduce the keto groups at the 9 and 10 positions.
Nitrilation: Subsequent nitrilation reactions are performed to introduce the nitrile groups at the 2 and 3 positions.
Industrial Production Methods:
Batch Process: Industrial production often involves a batch process where the compound is synthesized in large reactors under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions to form anthraquinones.
Reduction: Reduction reactions can be used to convert the nitrile groups to amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst.
Substituents: Halogens, nitro groups, alkyl groups.
Major Products Formed:
Anthraquinones: Resulting from further oxidation.
Amines: Resulting from reduction of nitrile groups.
Substituted Anthracenes: Resulting from electrophilic substitution.
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalyst Support: Employed as a support material for catalysts in various chemical reactions.
Biology:
Fluorescent Probes: Utilized in the development of fluorescent probes for biological imaging and diagnostics.
Antimicrobial Agents: Investigated for potential antimicrobial properties.
Medicine:
Drug Development: Explored for its potential use in the development of new pharmaceuticals.
Bioactive Compounds: Studied for bioactive properties that may contribute to therapeutic applications.
Industry:
Dyes and Pigments: Used in the production of dyes and pigments for textiles and other materials.
Polymers: Incorporated into polymer formulations to enhance material properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways. The specific mechanism depends on the context of its application, such as its role as a fluorescent probe or antimicrobial agent. For example, as a fluorescent probe, it may bind to specific biomolecules and emit fluorescence upon excitation, allowing for imaging and diagnostics.
Comparison with Similar Compounds
Anthraquinone: Similar structure with two keto groups but without nitrile groups.
Anthracene Derivatives: Various derivatives with different functional groups.
Nitriles: Other nitrile-containing compounds with different aromatic systems.
Uniqueness:
Dual Functional Groups: The presence of both keto and nitrile groups on the anthracene core makes this compound unique compared to other anthracene derivatives.
Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility.
This compound's unique structure and properties make it a valuable tool in scientific research and industrial applications. Its versatility and potential for further modification open up numerous possibilities for future developments.
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
9,10-dioxoanthracene-2,3-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6N2O2/c17-7-9-5-13-14(6-10(9)8-18)16(20)12-4-2-1-3-11(12)15(13)19/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOABQVUDBNSOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C(=C3)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


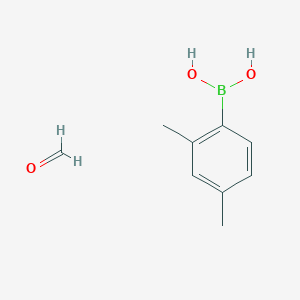
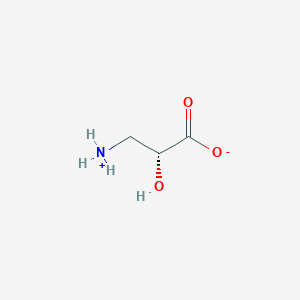
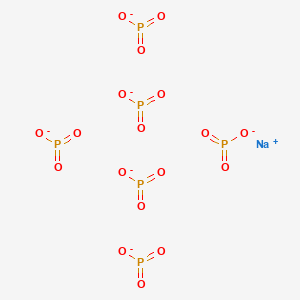
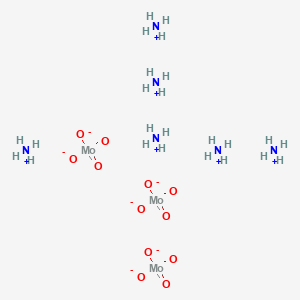
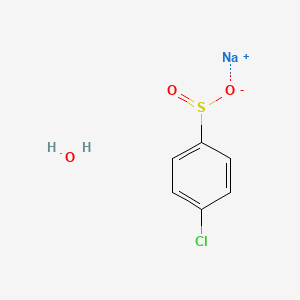
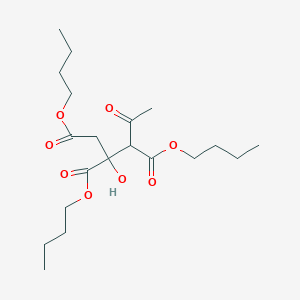

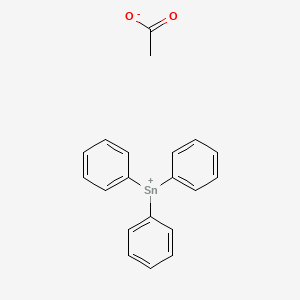
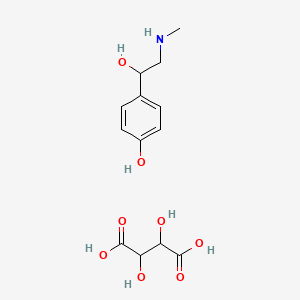
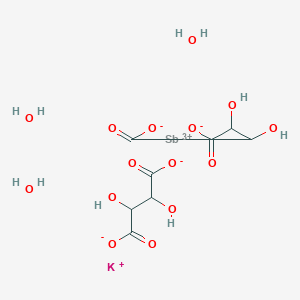
![1-[(1S,2R,5S,7R,8R)-2,6,6,8-tetramethyl-2-tricyclo[5.3.1.01,5]undecanyl]ethanone](/img/structure/B7909668.png)
![N-[1-[(2R,4S,5S)-4-hydroxy-5-(1-methoxy-1-methylperoxy-2,2,2-triphenylethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B7909676.png)
